molecular formula C63H83N17O15 B561586 Kisspeptin-10, rat CAS No. 478507-53-8

Kisspeptin-10, rat

Cat. No.: B561586
CAS No.: 478507-53-8
M. Wt: 1318.461
InChI Key: HVPGTDOCSYBNFC-INXYWQKQSA-N
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Description

Kisspeptin-10 is a peptide encoded by the Kiss 1 gene, also known as metastin. It plays a crucial role in various physiological processes, including the regulation of reproductive functions, metabolism, and cardiovascular health. Kisspeptin-10 is a shorter form of the kisspeptin peptide, consisting of ten amino acids. It has been extensively studied in rats to understand its effects on different biological systems .

Scientific Research Applications

Kisspeptin-10 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in regulating reproductive functions, including the onset of puberty and fertility.

    Medicine: Explored for its potential therapeutic applications in treating reproductive disorders, cardiovascular diseases, and metabolic conditions.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Kisspeptin-10 stimulates GnRH and thus gonadotropin secretion . It has also been reported that kisspeptin-10 can decrease peripheral blood flow and induce plasma extravasation .

Safety and Hazards

The safety data sheet for Kisspeptin-10, rat indicates that it has a health hazard rating of 0, a fire hazard rating of 0, and a reactivity hazard rating of 0 .

Future Directions

Kisspeptin-10 could alter the morphology and structure of myocardial cells, serum metabolite levels, and expression of genes and proteins in heart tissues . This suggests that Kisspeptin-10 could lead to the development of therapeutics related to kisspeptin-10, including antagonists and analogs .

Biochemical Analysis

Biochemical Properties

Kisspeptin-10, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . It also interacts with other neuropeptides such as neurokinin B, dynorphin A, proopiomelanocortin, the cocaine- and amphetamine-regulated transcript, agouti-related peptide, and neuropeptide Y .

Cellular Effects

This compound, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters the morphology and structure of myocardial cells . It also affects serum metabolite levels and the expression of genes and proteins in heart tissues .

Molecular Mechanism

The molecular mechanism of action of this compound, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to its cognate receptor, KISS1R, on GnRH neurons and stimulates their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models . For instance, it has been observed that there are many irregular wavy contractions through HE staining and increased fibrosis around the heart cells through Masson staining after treatment with this compound .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found to alter serum metabolite levels, affecting amino acids, carbohydrate metabolites, organic acids, and other metabolites .

Transport and Distribution

This compound, is transported and distributed within cells and tissues

Subcellular Localization

It is known that this compound, is expressed in peripheral tissues involved in metabolic functions

Preparation Methods

Synthetic Routes and Reaction Conditions: Kisspeptin-10 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of kisspeptin-10 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up using preparative HPLC systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Kisspeptin-10 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the purified kisspeptin-10 peptide. During degradation, smaller peptide fragments and individual amino acids are formed .

Comparison with Similar Compounds

Uniqueness: Kisspeptin-10 is unique due to its shorter length, which allows for easier synthesis and purification. It retains the essential biological activities of longer kisspeptin peptides, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGTDOCSYBNFC-INXYWQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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